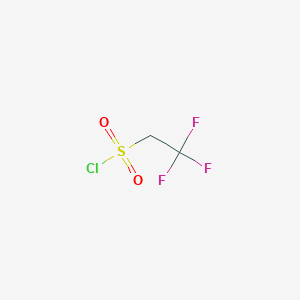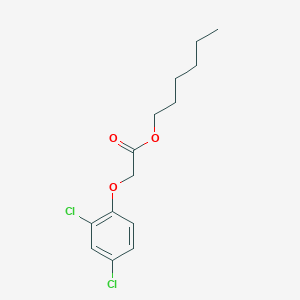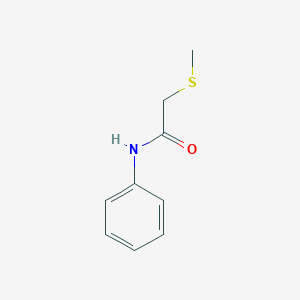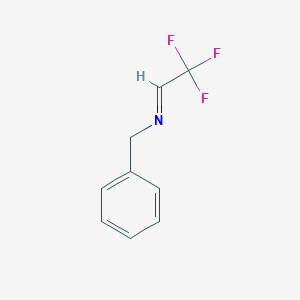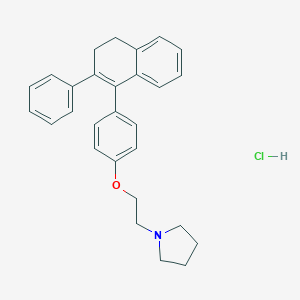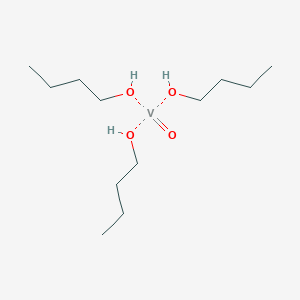
Tributoxyoxovanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributoxyoxovanadium (TBV) is a vanadium-containing compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. TBV is a coordination complex that is synthesized by the reaction of vanadyl sulfate with tributyl phosphate.
作用机制
The mechanism of action of Tributoxyoxovanadium is not fully understood, but it is believed to act through various pathways such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to inhibit the activity of enzymes such as tyrosinase and phospholipase A2.
生化和生理效应
Tributoxyoxovanadium has been shown to have various biochemical and physiological effects such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to improve glucose uptake and utilization in cells, reduce oxidative stress, and increase antioxidant enzyme activity. Tributoxyoxovanadium has also been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Tributoxyoxovanadium has several advantages for lab experiments such as its stability in organic solvents, ease of synthesis, and availability. However, Tributoxyoxovanadium also has limitations such as its low solubility in water, which makes it difficult to study its effects in aqueous environments. Tributoxyoxovanadium also has a short half-life in vivo, which makes it difficult to study its long-term effects.
未来方向
Tributoxyoxovanadium has several potential future directions for research such as the development of more stable derivatives of Tributoxyoxovanadium, the study of its effects in aqueous environments, and the exploration of its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory diseases. Tributoxyoxovanadium also has potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Tributoxyoxovanadium has great potential for future research and development in the field of medicine and nanotechnology.
合成方法
Tributoxyoxovanadium is synthesized by the reaction of vanadyl sulfate with tributyl phosphate. The reaction is carried out in a solvent such as ethanol or methanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
科学研究应用
Tributoxyoxovanadium has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative diseases. Tributoxyoxovanadium has been shown to have insulin-mimetic properties, which makes it a potential candidate for the treatment of diabetes. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Tributoxyoxovanadium has also been studied for its neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
1801-76-9 |
|---|---|
产品名称 |
Tributoxyoxovanadium |
分子式 |
C12H27O4V |
分子量 |
289.31 g/mol |
IUPAC 名称 |
butan-1-ol;oxovanadium |
InChI |
InChI=1S/3C4H10O.O.V/c3*1-2-3-4-5;;/h3*5H,2-4H2,1H3;; |
InChI 键 |
HOSWWCXKPVMNEC-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
规范 SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
其他 CAS 编号 |
1801-76-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



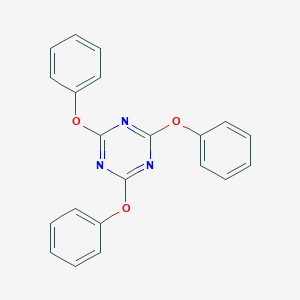
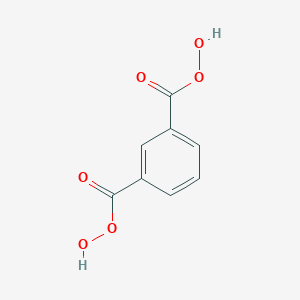
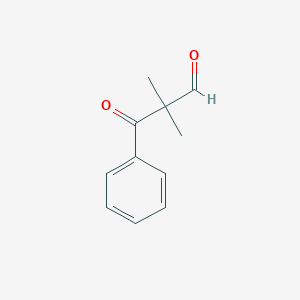
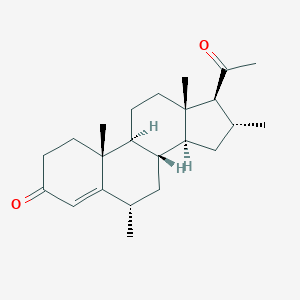
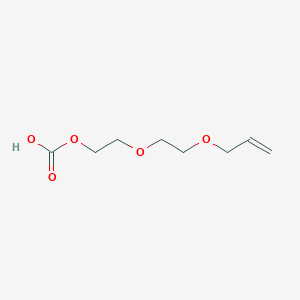

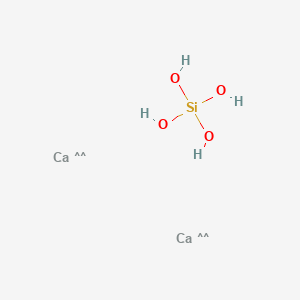
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
